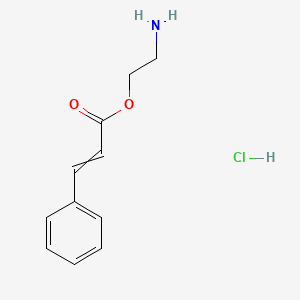
Cycloheptanone, 3-ethyl-, (3S)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cycloheptanone, 3-ethyl-, (3S)- is a chiral cyclic ketone with a seven-membered ring structure. This compound is notable for its unique stereochemistry, which can influence its reactivity and interactions in various chemical and biological contexts.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Cycloheptanone, 3-ethyl-, (3S)- can be synthesized through several methods:
Cyclization and Decarboxylation: One common method involves the cyclization and decarboxylation of suberic acid or its esters.
Ring Expansion: Another method involves the ring expansion of cyclohexanone using diazomethane as the methylene source.
Reduction and Alkylation: Cycloheptanone can also be produced by the reduction of cyclohexanone followed by alkylation with ethyl groups under specific conditions.
Industrial Production Methods
Industrial production of Cycloheptanone, 3-ethyl-, (3S)- often employs large-scale cyclization and decarboxylation processes, utilizing continuous flow reactors to maintain the necessary high temperatures and catalytic conditions. This ensures efficient production with high yields.
Análisis De Reacciones Químicas
Types of Reactions
Cycloheptanone, 3-ethyl-, (3S)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert Cycloheptanone, 3-ethyl-, (3S)- to alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the ketone group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like Grignard reagents or organolithium compounds are employed for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions include various alcohols, carboxylic acids, and substituted ketones, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Cycloheptanone, 3-ethyl-, (3S)- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activity and interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a building block for pharmaceutical compounds.
Industry: It is utilized in the production of fragrances, polymers, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which Cycloheptanone, 3-ethyl-, (3S)- exerts its effects involves its interaction with specific molecular targets and pathways. Its unique stereochemistry allows it to fit into enzyme active sites or receptor binding pockets, influencing biochemical pathways and reactions. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexanone: A six-membered ring ketone with similar reactivity but different ring size.
Cyclooctanone: An eight-membered ring ketone with different steric and electronic properties.
Tropinone: A bicyclic ketone with distinct structural features and biological activity.
Uniqueness
Cycloheptanone, 3-ethyl-, (3S)- is unique due to its seven-membered ring structure and specific stereochemistry, which can influence its reactivity and interactions in ways that differ from other cyclic ketones. This makes it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
201727-84-6 |
|---|---|
Fórmula molecular |
C9H16O |
Peso molecular |
140.22 g/mol |
Nombre IUPAC |
(3S)-3-ethylcycloheptan-1-one |
InChI |
InChI=1S/C9H16O/c1-2-8-5-3-4-6-9(10)7-8/h8H,2-7H2,1H3/t8-/m0/s1 |
Clave InChI |
UYVYAGKZXABQIC-QMMMGPOBSA-N |
SMILES isomérico |
CC[C@H]1CCCCC(=O)C1 |
SMILES canónico |
CCC1CCCCC(=O)C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N,N-Dimethyl-4-[(E)-(2,3,5,6-tetrachlorophenyl)diazenyl]aniline](/img/structure/B12567608.png)

![1,2-Propanediol, 3-[2-(hexyloxy)-3-hydroxypropoxy]-](/img/structure/B12567613.png)



![N-[3-(4-chlorophenoxy)-4-pyridinyl]methanesulfonamide](/img/structure/B12567654.png)


![2-[2-(Benzyloxy)ethoxy]ethyl 2-hydroxybenzoate](/img/structure/B12567672.png)
![N-(Dibenzo[b,d]thiophen-1-yl)-2-(hydroxyimino)acetamide](/img/structure/B12567676.png)

![Benzene, 1,3,5-trimethyl-2-[[4-[(tribromomethyl)sulfonyl]phenyl]sulfonyl]-](/img/structure/B12567683.png)
